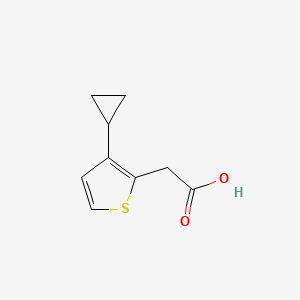

2-(3-Cyclopropylthiophen-2-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-(3-cyclopropylthiophen-2-yl)acetic acid |

InChI |

InChI=1S/C9H10O2S/c10-9(11)5-8-7(3-4-12-8)6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11) |

InChI Key |

QZTGSLSKFIFKMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(SC=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Cyclopropylthiophen 2 Yl Acetic Acid

Strategies for Thiophene (B33073) Core Functionalization

The construction and functionalization of the thiophene ring are central to accessing the target molecule. Strategies range from de novo ring synthesis, which builds the heterocyclic core with desired substitution patterns, to post-synthetic modifications of simple thiophenes.

One of the most prominent methods for constructing polysubstituted thiophenes is the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. wikipedia.org The reaction is prized for its efficiency in creating highly functionalized thiophenes from simple starting materials.

The mechanism commences with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. wikipedia.org While the exact mechanism of sulfur addition is not fully elucidated, it is proposed to react with the intermediate, followed by cyclization and tautomerization to afford the final 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of diverse aminothiophenes that can serve as precursors to more complex structures. For instance, modified Gewald procedures have been developed for the synthesis of 3-acetyl-2-aminothiophenes, using starting materials like cyanoacetone and 1,4-dithianyl-2,5-diols. researchgate.netnih.gov Such 2-aminothiophene products, containing functional handles like the acetyl group, can be further elaborated through subsequent reactions (e.g., diazotization followed by substitution) to introduce the desired functionalities required for the final 2-(3-cyclopropylthiophen-2-yl)acetic acid structure.

An alternative and more direct strategy involves the installation of the cyclopropyl (B3062369) group onto a pre-functionalized thiophene ring using cross-coupling reactions. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for this purpose, offering mild conditions and broad functional group tolerance. nih.gov

The Suzuki-Miyaura cross-coupling reaction has proven to be a highly effective method for the synthesis of functionalized cyclopropylthiophenes. nih.gov This reaction creates a carbon-carbon bond between a thiophene electrophile (typically a bromothiophene) and a cyclopropyl nucleophile (such as cyclopropylboronic acid). nih.govyoutube.com Despite the utility of palladium-catalyzed couplings, their application for synthesizing cyclopropylthiophenes was historically underexplored, with earlier methods sometimes resulting in low yields. nih.gov

Cross-Coupling Approaches for Cyclopropyl Installation on Thiophene

Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

Catalyst Systems (e.g., Palladium(II) Acetate (B1210297), SPhos)

Modern advancements have identified highly efficient catalyst systems that facilitate this transformation. A notable system employs a combination of Palladium(II) acetate (Pd(OAc)₂) as the palladium source and dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) as a bulky, electron-rich phosphine (B1218219) ligand. nih.gov This catalytic pair is remarkably effective, allowing for very low catalyst loadings (0.25–1 mol% of Pd(OAc)₂ and 0.5-2 mol% of SPhos) while achieving high conversions and good to excellent yields of the desired cyclopropylthiophene products. nih.gov The reaction is typically carried out in a toluene (B28343) and water solvent system with a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Cyclopropylation of Bromothiophenes

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | nih.gov |

| Ligand | SPhos | nih.gov |

| Base | Potassium Phosphate (K₃PO₄) | nih.gov |

| Solvent | Toluene / Water | nih.gov |

| Reactants | Bromothiophene, Cyclopropylboronic acid | nih.gov |

| Temperature | 90 °C | nih.gov |

Scope of Substrate Versatility with Bromothiophenes

The optimized Suzuki-Miyaura coupling conditions exhibit a broad substrate scope, accommodating a variety of substituted bromothiophenes. nih.gov This versatility is crucial for the synthesis of complex building blocks. The reaction proceeds efficiently with bromothiophenes bearing other functional groups, including esters, aldehydes, and ketones. nih.gov For example, the coupling of methyl 2-bromo-4-methylthiophene-3-carboxylate with cyclopropylboronic acid yields the corresponding methyl 2-cyclopropyl-4-methylthiophene-3-carboxylate in high yield. nih.gov This demonstrates that the acetic acid precursor (an ester) can be carried through the key cyclopropylation step. The reaction has been successfully scaled up, furnishing the desired products in yields ranging from 69% to 93%. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with Various Bromothiophenes

| Bromothiophene Substrate | Product | Yield (%) | Source |

|---|---|---|---|

| 3-Bromothiophene (B43185) | 3-Cyclopropylthiophene (B2568312) | 88 | nih.gov |

| Methyl 3-bromothiophene-2-carboxylate | Methyl 3-cyclopropylthiophene-2-carboxylate | 93 | nih.gov |

| 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one | 1-(5-Cyclopropyl-2-methylthiophen-3-yl)ethan-1-one | 88 | nih.gov |

| Methyl 2-bromothiophene-3-carboxylate | Methyl 2-cyclopropylthiophene-3-carboxylate | 69 | nih.gov |

Cyclopropyl thiophene ketones are valuable intermediates that can be converted into the target acetic acid derivative. These ketones can be synthesized directly via the Suzuki-Miyaura coupling of a bromo-thiophene ketone with cyclopropylboronic acid, as demonstrated by the successful synthesis of 1-(3-cyclopropyl-5-methylthiophen-2-yl)ethan-1-one. nih.gov Alternatively, methods exist for the synthesis of thiophene ketones, such as the reaction between salicylaldehyde (B1680747) and 2-acetylthiophene (B1664040) to form a thienyl-containing chalcone, which could then potentially undergo cyclopropanation. nih.gov More modern approaches describe the α-cyclopropanation of ketones using hydrogen borrowing catalysis, a process that can form a cyclopropyl group adjacent to a carbonyl via an intramolecular displacement. acs.org Once formed, a cyclopropyl thiophene ketone can be transformed into the this compound side chain through various established organic transformations, such as the Willgerodt-Kindler reaction or by haloform reaction followed by carboxylation.

Installation of the Acetic Acid Side Chain at the Thiophene Moiety

A crucial step in the synthesis of the target compound is the introduction of the acetic acid group at the 2-position of the 3-cyclopropylthiophene core. Several classical and modern organic chemistry reactions can be employed for this transformation.

A common strategy for forming the C-C bond required for the acetic acid side chain is the alkylation of a pre-formed 3-cyclopropylthiophene nucleophile with a halogenated acetate derivative. This typically involves the metalation of 3-cyclopropylthiophene at the 2-position to generate a potent nucleophile, such as a Grignard reagent or an organolithium species.

For instance, 3-cyclopropyl-2-lithiothiophene, which can be generated by direct deprotonation of 3-cyclopropylthiophene with a strong base like n-butyllithium, can react with an electrophilic acetate equivalent such as ethyl bromoacetate (B1195939). The nucleophilic attack of the thienyl anion on the electrophilic carbon of the bromoacetate would yield the corresponding ester, ethyl 2-(3-cyclopropylthiophen-2-yl)acetate. Subsequent hydrolysis of this ester would afford the desired carboxylic acid.

Table 1: Hypothetical Alkylation Reaction

| Reactant 1 | Reactant 2 | Product (Ester) |

|---|

It is important to control the reaction conditions, such as temperature and solvent, to avoid side reactions, including self-condensation of the haloacetate or multiple alkylations.

Direct carboxylation of a lithiated thiophene intermediate presents another viable route to the target carboxylic acid. This method involves the reaction of 3-cyclopropyl-2-lithiothiophene with carbon dioxide (CO2), which serves as the carboxyl group source.

The lithiated intermediate, prepared as described previously, readily reacts with gaseous CO2 (often introduced as dry ice) in an anhydrous ethereal solvent at low temperatures. An acidic workup then protonates the resulting lithium carboxylate salt to yield 2-(3-cyclopropylthiophen-2-yl)carboxylic acid. To obtain the final target molecule, a subsequent homologation step would be necessary to introduce the methylene (B1212753) (-CH2-) group between the thiophene ring and the carboxylic acid. This could be achieved through various multi-step sequences, such as reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent cyanation followed by hydrolysis.

Recent research has also explored direct carboxylation of thiophenes using a base-mediated system with carbonate and carboxylate salts, which can cleave weakly acidic C-H bonds and facilitate the reaction with CO2 under relatively mild, solvent-free conditions. synarchive.com

The hydrolysis of ester or amide precursors is a fundamental and widely used method for the synthesis of carboxylic acids. In the context of this compound, a common precursor is the corresponding methyl or ethyl ester.

A documented synthesis of this compound (referred to as compound 21a in the literature) involves the saponification of methyl 3-cyclopropylthiophene-2-carboxylate (5a ). researchgate.net This reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of solvents like methanol (B129727), tetrahydrofuran (B95107) (THF), and water. researchgate.netnih.gov The base catalyzes the hydrolysis of the ester functionality to the corresponding carboxylate salt, which upon acidification, yields the final carboxylic acid. This method is generally high-yielding, with reports of 98-99% yield for similar transformations. researchgate.net

Table 2: Saponification of Methyl 3-Cyclopropylthiophene-2-carboxylate

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Integrated Synthetic Routes for this compound

A sequential strategy involves the step-by-step modification of a readily available thiophene starting material. One such approach begins with a commercially available bromothiophene derivative, which is first subjected to a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl group.

For example, 3-bromothiophene can undergo a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable ligand like SPhos. researchgate.net This reaction effectively installs the cyclopropyl group at the 3-position of the thiophene ring to yield 3-cyclopropylthiophene. Following the formation of the 3-cyclopropylthiophene core, the acetic acid side chain can be introduced at the 2-position using one of the methods described in section 2.2.

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a later step. For the synthesis of this compound, this could involve the preparation of a 3-cyclopropyl-2-halothiophene and a suitable acetic acid synthon.

A practical convergent approach starts with a brominated thiophene ester, such as methyl 3-bromothiophene-2-carboxylate. The cyclopropyl group is then introduced via a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. researchgate.net This directly yields methyl 2-(3-cyclopropylthiophen-2-yl)acetate, which can then be hydrolyzed to the final product as described in section 2.2.3. This approach is efficient as it builds the carbon skeleton and sets up the required functional groups in a streamlined manner.

Table 3: Convergent Synthesis via Suzuki-Miyaura Coupling

| Thiophene Precursor | Coupling Partner | Catalyst System | Product (Ester) | Reference |

|---|

Methodological Advancements in the Synthesis of Related Carboxylic Acid Derivatives

The synthesis of carboxylic acids and their derivatives is a cornerstone of organic chemistry, with continuous innovation driving efficiency, safety, and sustainability. Recent progress has focused on two particularly promising areas: the implementation of continuous-flow systems and the development of reactions that avoid the use of metal catalysts. These advancements are highly relevant to the synthesis of complex molecules like this compound, as they offer pathways to overcome challenges associated with traditional batch processing and metal-catalyzed reactions.

Exploration of Continuous-Flow Synthesis Conditions

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including carboxylic acid derivatives. This approach offers significant advantages over traditional batch methods, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up.

Another significant advancement is the direct oxidation of alcohols to carboxylic acids in a continuous-flow system. rsc.org This method employs a platinum (Pt) catalyst and hydrogen peroxide (H₂O₂) and allows for the synthesis of various carboxylic acids with isolated yields between 19% and 98%. rsc.org A key feature of this system is the ability to selectively produce the carboxylic acid without the formation of aldehyde byproducts by carefully controlling the weight hourly space velocity (WHSV). rsc.org The platinum catalyst demonstrated high stability, as evidenced by the synthesis of 25.2 grams of octanoic acid from 1-octanol (B28484) over 210 hours with a yield greater than 96%. rsc.org

The carboxylation of Grignard reagents using carbon dioxide (CO₂) in a tube-in-tube gas permeable membrane reactor is another innovative continuous-flow approach for preparing carboxylic acids. vapourtec.comcapes.gov.br This setup allows for the safe and efficient delivery of gaseous CO₂ to a liquid stream of the Grignard reagent, leading to the formation of a variety of carboxylic acids. vapourtec.comcapes.gov.br

Table 1: Examples of Continuous-Flow Synthesis of Carboxylic Acid Derivatives

| Starting Material | Product Type | Catalyst/Reagent | Residence Time | Yield | Reference |

|---|---|---|---|---|---|

| Various Carboxylic Acids | Acid Hydrazides | Hydrazine | 13-25 min | 65-91% | acs.org |

| Alcohols (aliphatic, aromatic, etc.) | Carboxylic Acids | Platinum (Pt) / H₂O₂ | Variable (WHSV controlled) | 19-98% | rsc.org |

| Arylacetic Acids | α-Trifluoromethylthiolated Esters/Amides | N-(trifluoromethylthio)phthalimide | 2 min (for intermediate) | 50-70% (overall) | nih.gov |

| Grignard Reagents | Carboxylic Acids | CO₂ | Not specified | Not specified | vapourtec.comcapes.gov.br |

Development of Metal-Free and Organocatalytic Transformations

The development of metal-free and organocatalytic methods for synthesizing carboxylic acid derivatives is driven by the need for more sustainable and cost-effective chemical processes. These approaches avoid the use of often expensive and toxic transition metals, which can contaminate the final product, a significant concern in the pharmaceutical industry. mdpi.comresearchgate.net

A notable metal-free method involves the arylation of carboxylic acids using diaryliodonium salts to produce aryl esters. acs.org This transformation proceeds under transition-metal-free conditions and provides high yields for both aromatic and aliphatic carboxylic acids in short reaction times. acs.org A key advantage of this protocol is its tolerance of sterically hindered substrates, allowing for the synthesis of aryl esters that are difficult to obtain through other esterification methods. acs.org

The Wolff rearrangement, a classic reaction in organic synthesis, has also been adapted for the catalyst-free synthesis of α,α-disubstituted carboxylic acid derivatives. researchgate.net In this method, the reaction is promoted by hexafluoroisopropanol (HFIP) under mild conditions, activating an α-diazoketone to rearrange and form a ketene (B1206846) intermediate, which is then trapped by a nucleophile to yield the carboxylic acid derivative. researchgate.net This approach provides good to excellent yields of the desired products. researchgate.net

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a broad platform for metal-free transformations. mdpi.com For instance, direct amide bond formation from carboxylic acids and amines can be achieved using organocatalysts. mdpi.comresearchgate.net Other organocatalytic reactions relevant to the synthesis of carboxylic acid precursors include aldol (B89426) and Knoevenagel condensations catalyzed by species like pyrrolidine (B122466) and its derivatives. researchgate.net These reactions, which form carbon-carbon bonds, can be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.net

The hydrolysis of nitriles represents a long-established, inherently metal-free route to carboxylic acids. libretexts.org This two-step process typically starts with an organic halide, which is converted to a nitrile via a nucleophilic substitution reaction with a cyanide salt. Subsequent hydrolysis of the nitrile, under either acidic or basic conditions, yields the corresponding carboxylic acid. libretexts.org

Table 2: Selected Metal-Free and Organocatalytic Methods for Carboxylic Acid Derivative Synthesis

| Reaction Type | Substrates | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Arylation | Carboxylic Acids, Diaryliodonium Salts | None (Metal-Free) | High yields, short reaction times, tolerates steric hindrance | acs.org |

| Wolff Rearrangement | α-Diazoketones | Hexafluoroisopropanol (HFIP) | Catalyst-free, mild conditions, good to excellent yields | researchgate.net |

| Amide Formation | Carboxylic Acids, Amines | Organocatalysts | Metal-free, direct conversion | mdpi.comresearchgate.net |

| Nitrile Hydrolysis | Organic Halides (via nitriles) | Cyanide salt, then H₃O⁺ or OH⁻ | Established metal-free route | libretexts.org |

Chemical Reactivity and Derivatization of 2 3 Cyclopropylthiophen 2 Yl Acetic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a key site for derivatization, enabling the synthesis of various related compounds through reactions such as esterification, amidation, reduction, and conversion to acyl halides and anhydrides.

The conversion of 2-(3-cyclopropylthiophen-2-yl)acetic acid to its corresponding esters can be achieved through Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the water formed during the reaction is often removed. chemguide.co.uk

For instance, the reaction with methanol (B129727) would yield methyl 2-(3-cyclopropylthiophen-2-yl)acetate, while reaction with ethanol (B145695) would produce ethyl 2-(3-cyclopropylthiophen-2-yl)acetate. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of a water molecule to form the ester. chemguide.co.uk

Table 1: Examples of Esterification Reactions

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 2-(3-cyclopropylthiophen-2-yl)acetate |

| Ethanol | H₂SO₄ | Ethyl 2-(3-cyclopropylthiophen-2-yl)acetate |

| Propanol | H₂SO₄ | Propyl 2-(3-cyclopropylthiophen-2-yl)acetate |

This table presents hypothetical esterification products based on general chemical principles, as specific experimental data for this compound was not found in the search results.

Amides can be synthesized from this compound by reacting it with an amine. However, the direct reaction of a carboxylic acid with an amine is often slow and requires high temperatures. A more common approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.org This method allows for the formation of amides under milder conditions.

The reaction of this compound with a primary or secondary amine in the presence of DCC would yield the corresponding N-substituted amide. For example, reaction with ammonia (B1221849) would produce 2-(3-cyclopropylthiophen-2-yl)acetamide.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(3-cyclopropylthiophen-2-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Acyl halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other derivatives like esters and amides. This compound can be converted to its acyl chloride, 2-(3-cyclopropylthiophen-2-yl)acetyl chloride, using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed from the reaction mixture. chemguide.co.uk

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. However, this typically requires high temperatures. A more practical laboratory synthesis might involve reacting the acyl chloride with a carboxylate salt of this compound.

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. The rate and regioselectivity of these substitutions are influenced by the existing substituents on the ring.

Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene. pearson.com The substituents on the thiophene ring, the cyclopropyl (B3062369) group at the 3-position and the acetic acid group at the 2-position, will direct incoming electrophiles to specific positions on the ring.

The cyclopropyl group is an activating group, meaning it increases the rate of electrophilic substitution by donating electron density to the ring. The acetic acid group, on the other hand, is a deactivating group due to the electron-withdrawing nature of the carbonyl group. In electrophilic aromatic substitution reactions, activating groups are typically ortho, para-directing, while deactivating groups are meta-directing. wikipedia.org

Given the positions of the existing substituents, the most likely positions for electrophilic attack on the thiophene ring of this compound would be the 4- and 5-positions. The directing effects of both the activating cyclopropyl group and the deactivating acetic acid group would need to be considered to predict the major product. For instance, in a bromination reaction using N-bromosuccinimide (NBS), a common reagent for brominating thiophenes, substitution would be expected to occur at one of the vacant positions on the ring. nih.gov

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-(4-Nitro-3-cyclopropylthiophen-2-yl)acetic acid or 2-(5-Nitro-3-cyclopropylthiophen-2-yl)acetic acid |

| Halogenation | Br₂/FeBr₃ | 2-(4-Bromo-3-cyclopropylthiophen-2-yl)acetic acid or 2-(5-Bromo-3-cyclopropylthiophen-2-yl)acetic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-(4-Acyl-3-cyclopropylthiophen-2-yl)acetic acid or 2-(5-Acyl-3-cyclopropylthiophen-2-yl)acetic acid |

This table illustrates potential outcomes of electrophilic substitution based on general principles of aromatic reactivity. The actual product distribution would depend on specific reaction conditions.

Regioselective Lithiation and Subsequent Reactions (e.g., with Sulfur Dioxide for Sulfonyl Chloride Formation)

The thiophene ring in cyclopropylthiophene derivatives can be selectively metallated, providing a powerful synthetic tool for introducing a variety of functional groups. Specifically, lithiation of cyclopropylthiophenes, followed by quenching with an electrophile like sulfur dioxide, is a versatile method for creating sulfonyl chloride precursors. nih.gov

The process begins with the regioselective lithiation of a cyclopropylthiophene using a strong base such as n-butyllithium (n-BuLi). The lithiation occurs preferentially at the C5 position of the thiophene ring, which is the most acidic position adjacent to the sulfur atom. This reaction is typically carried out at low temperatures, such as -78 °C, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. nih.gov

Once the lithiated intermediate is formed, it can be reacted with gaseous sulfur dioxide (SO₂). The organolithium species attacks the sulfur atom of the SO₂, leading to the formation of a lithium sulfinate salt. This salt can then be converted to the corresponding sulfonyl chloride by treatment with an oxidative chlorinating agent. This two-step process provides a reliable route to cyclopropylthiophene sulfonyl chlorides, which are valuable intermediates for the synthesis of sulfonamides and other sulfur-containing compounds. nih.gov

A general procedure for the synthesis of cyclopropylthiophenesulfonyl chlorides involves the dropwise addition of n-BuLi to a solution of the cyclopropylthiophene in THF at -78 °C. After stirring for a period to ensure complete lithiation, liquefied sulfur dioxide is added, maintaining a low temperature. nih.gov

Halogenation Reactions, including Bromination, and Observed Reactivity Anomalies

Halogenation, particularly bromination, is a common reaction for functionalizing thiophene rings. For cyclopropylthiophenes, bromination can be achieved with high regioselectivity. The reaction of cyclopropylthiophenes with elemental bromine (Br₂) in glacial acetic acid, often in the presence of a catalyst or a bromine activator, leads to the substitution of a hydrogen atom on the thiophene ring with a bromine atom. nih.gov

The reaction is typically carried out by adding a solution of bromine in acetic acid to a solution of the cyclopropylthiophene, also in acetic acid. The use of sodium acetate (B1210297) trihydrate can help to moderate the reaction. The electrophilic bromine preferentially attacks the electron-rich thiophene ring at the most reactive position, which is usually the C5 position. nih.gov While the inherent strain of the cyclopropyl ring might be expected to lead to reactivity anomalies or side reactions, under controlled conditions, the bromination of the thiophene ring proceeds smoothly without disruption of the cyclopropyl moiety. nih.gov

A general procedure for the bromination of cyclopropylthiophenes involves dissolving the starting material in glacial acetic acid, adding sodium acetate trihydrate, and then slowly adding a solution of bromine in acetic acid while maintaining the temperature below 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for an extended period, typically 12 hours, to ensure complete conversion. nih.gov

Chemical Behavior of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocyclic ring with significant ring strain, which influences its chemical behavior. clockss.org This strain can make the ring susceptible to opening under certain conditions, yet it can also confer unique electronic properties and conformational rigidity to the molecule.

Investigations into Ring-Opening Reactions and their Synthetic Utility

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions, including acids, bases, and transition metals. researchgate.netnih.gov These reactions can lead to the formation of linear or larger cyclic structures, providing a pathway to diverse molecular architectures. For instance, in the presence of a Lewis acid, cyclopropyl ketones can undergo ring-opening reactions with nucleophiles like thiols, alcohols, and carboxylic acids. amazonaws.com Oxidative radical ring-opening reactions of cyclopropane (B1198618) derivatives have also been reported, offering another avenue for synthetic transformations. researchgate.net

While specific studies on the ring-opening of the cyclopropyl group in this compound are not extensively documented in the literature, the general principles of cyclopropane chemistry suggest that such reactions would be feasible under appropriate conditions. The synthetic utility of these reactions would lie in the ability to convert the cyclopropylthiophene core into more complex structures, potentially with interesting biological activities.

Stability Profiles under Diverse Reaction Environments

Despite its inherent strain, the cyclopropyl ring is remarkably stable under a variety of reaction conditions, particularly those employed for the modification of other parts of the molecule. For example, in the context of this compound and its derivatives, the cyclopropyl group remains intact during Suzuki-Miyaura cross-coupling reactions, lithiation at low temperatures, and bromination in acetic acid. nih.gov The stability of the cyclopropyl group is in part due to the high C-H bond dissociation energy, which makes it less susceptible to oxidative metabolism by certain enzymes. mdpi.com However, when attached to certain functional groups, such as amines, the cyclopropyl ring can become more prone to biotransformation and ring-opening. mdpi.com

Synthesis of Advanced Derivatives from this compound

The presence of the carboxylic acid group and the reactive thiophene ring in this compound makes it a versatile starting material for the synthesis of a wide range of advanced derivatives.

Formation of Diverse Heterocyclic Scaffolds

The carboxylic acid moiety of this compound can be readily converted into other functional groups, such as amides, esters, and acid chlorides, which can then be used as building blocks for the construction of more complex heterocyclic systems. For example, the acetic acid derivative can be coupled with various amines to form amides, which can then undergo cyclization reactions to form nitrogen-containing heterocycles. mdpi.comnih.gov

Furthermore, the thiophene ring itself can be a precursor to fused heterocyclic systems. For example, the Gewald reaction, which is a classical method for synthesizing 2-aminothiophenes, can be adapted to create precursors for fused thiophene systems. amazonaws.com By functionalizing the thiophene ring of this compound, for instance, through the introduction of an amino group, it becomes possible to construct fused heterocycles such as thieno[2,3-d]pyrimidines or other related scaffolds. mdpi.com The synthesis of such diverse heterocyclic scaffolds from this compound opens up avenues for the development of new compounds with potential applications in medicinal chemistry and materials science.

Preparation of Nitrile, Carbonyl, and Other Functionalized Cyclopropylthiophene Analogues

The synthetic versatility of the cyclopropylthiophene scaffold allows for its incorporation into a variety of molecules with potential pharmaceutical applications. The derivatization of cyclopropylthiophene carboxylic acids and related compounds into nitriles, carbonyls, and other functional groups is a key strategy for creating diverse chemical libraries for screening. Research has focused on developing scalable procedures for these transformations, often starting from commercially available materials.

A general approach to synthesizing a range of cyclopropylthiophene derivatives involves the Suzuki-Miyaura cross-coupling reaction to form the core structure, followed by functional group interconversions. nih.gov For instance, the synthesis of 3-cyclopropylthiophene-2-carboxylic acid (21a) can be achieved through the hydrolysis of its corresponding methyl ester. nih.gov This carboxylic acid, a close structural isomer of the title compound, serves as a key intermediate for further modifications.

Preparation of Nitriles

The conversion of cyclopropylthiophene aldehydes into nitriles has been successfully demonstrated. A one-pot procedure involves the initial transformation of the aldehyde into an oxime, which is then dehydrated to the corresponding nitrile using acetic anhydride. nih.gov This method avoids the need to isolate the oxime intermediate and provides the desired nitriles in good to excellent yields following extraction and vacuum distillation. nih.gov For example, various substituted thiophene carbaldehydes have been converted to their nitrile analogues with yields ranging from 84% to 97%. nih.gov

Preparation of Carbonyl Derivatives

The synthesis of cyclopropylthiophene carbonyl compounds, particularly aldehydes, is a crucial step for accessing other derivatives. These aldehydes can be prepared through Suzuki-Miyaura coupling of the corresponding bromo-thiophenecarbaldehydes with cyclopropylboronic acid. nih.govresearchgate.net For example, 3-cyclopropylthiophene-2-carbaldehyde (B3035055) has been synthesized using this palladium-catalyzed cross-coupling methodology. nih.gov

Further derivatization of these carbonyl compounds is also possible. For instance, Claisen-Schmidt condensation can be employed to form chalcones, which are α,β-unsaturated ketones. ekb.eg While not specifically demonstrated on a cyclopropylthiophene derivative in the provided research, this reaction represents a standard method for elaborating aldehyde functionalities. ekb.eg

Other Functionalized Analogues

The reactivity of the cyclopropylthiophene core allows for the introduction of other functional groups.

Esters: Methyl esters of cyclopropylthiophene carboxylic acids are common precursors and can be synthesized via Suzuki-Miyaura coupling of methyl bromothiophenecarboxylates. nih.gov The corresponding carboxylic acids are then readily obtained by saponification (hydrolysis with a base like NaOH). nih.gov

Brominated Derivatives: Direct bromination of cyclopropylthiophene carboxylic acids can be challenging. For example, the bromination of 3-cyclopropylthiophene-2-carboxylic acid (21a) under certain conditions resulted primarily in decarboxylative bromination products rather than the desired brominated acid. nih.gov However, the bromination of other isomers, such as 4-cyclopropylthiophene-2-carboxylic acid (22a), proceeds effectively to yield the brominated product in high yield (96%). nih.gov

Sulfonyl Chlorides: The synthesis of cyclopropylthiophenesulfonyl chlorides has been explored. Direct chlorosulfonation with chlorosulfonic acid is often not suitable for cyclopropylthiophene derivatives due to the reagent's strong oxidative properties. A more versatile method involves the formation of organometallic intermediates from bromocyclopropylthiophenes, which then react with sulfur dioxide and are subsequently chlorinated. nih.gov

The table below summarizes the synthesis of various functionalized cyclopropylthiophene analogues as reported in the literature.

Table 1: Synthesis of Functionalized Cyclopropylthiophene Analogues This is an interactive table. You can sort and filter the data.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 3-cyclopropylthiophene-2-carboxylate | 3-Cyclopropylthiophene-2-carboxylic acid | NaOH, EtOH/H₂O, reflux | 98 | nih.gov |

| 5-Cyclopropyl-2-formylthiophene | 5-Cyclopropyl-2-cyanothiophene | NH₂OH·HCl, HCOOH, then Ac₂O | 97 | nih.gov |

| 4-Cyclopropylthiophene-2-carbaldehyde | 4-Cyclopropyl-2-cyanothiophene | NH₂OH·HCl, HCOOH, then Ac₂O | 84 | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Cyclopropylthiophene-2-carboxylic acid |

| 3-Cyclopropylthiophene-2-carbaldehyde |

| 4-Cyclopropylthiophene-2-carboxylic acid |

| 4-Cyclopropylthiophene-2-carbaldehyde |

| 5-Bromo-4-cyclopropylthiophene-2-carboxylic acid |

| 5-Cyclopropyl-2-cyanothiophene |

| 4-Cyclopropyl-2-cyanothiophene |

| Methyl 3-cyclopropylthiophene-2-carboxylate |

| Cyclopropylboronic acid |

| Acetic anhydride |

| Chlorosulfonic acid |

| Sulfur dioxide |

| Sodium hydroxide (B78521) |

| Bromine |

| Sodium acetate |

Applications and Advanced Materials Chemistry of 2 3 Cyclopropylthiophen 2 Yl Acetic Acid As a Chemical Building Block

Utilization as a Core Scaffold in Complex Molecule Synthesis

The intrinsic structural features of 2-(3-Cyclopropylthiophen-2-yl)acetic acid make it a valuable scaffold for the synthesis of more intricate molecular architectures. The presence of the carboxylic acid group provides a reactive handle for a wide array of chemical transformations, while the thiophene (B33073) and cyclopropyl (B3062369) groups can influence the biological activity and material properties of the resulting compounds.

Precursor for the Development of Advanced Synthetic Intermediates

The synthesis of the core 3-cyclopropylthiophene (B2568312) structure is a critical first step in accessing a variety of valuable derivatives. Research has demonstrated efficient methods for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to produce cyclopropylthiophenes. nih.gov This approach allows for the large-scale synthesis of the foundational structure from which this compound and its subsequent derivatives can be obtained. nih.gov

The acetic acid side chain can be readily transformed into other functional groups, such as esters, amides, and alcohols, through standard organic chemistry techniques. These modifications pave the way for the creation of a diverse range of advanced synthetic intermediates. For instance, the conversion of the carboxylic acid to an acid chloride would enable reactions with a multitude of nucleophiles to build molecular complexity. nih.gov

Table 1: Potential Transformations of this compound for Advanced Intermediates

| Starting Material | Reagent(s) | Product Functional Group | Potential Application |

| This compound | Thionyl chloride (SOCl₂) | Acid Chloride | Acylation reactions |

| This compound | Alcohol, Acid catalyst | Ester | Pro-drug synthesis, polymer building block |

| This compound | Amine, Coupling agent | Amide | Bioactive molecule synthesis |

| This compound | Lithium aluminum hydride (LiAlH₄) | Alcohol | Further functionalization |

Chemical Platforms for the Generation of Diverse Compound Libraries

The modular nature of this compound makes it an ideal candidate for the construction of compound libraries for high-throughput screening in drug discovery and agrochemical research. The thiophene ring can be further functionalized, and the carboxylic acid provides a convenient attachment point for a variety of building blocks. This allows for the rapid generation of a multitude of structurally related compounds.

The general principle of using thiophene-based scaffolds for creating diverse chemical libraries is well-established. researchgate.net By systematically varying the substituents on the thiophene ring and the groups attached to the acetic acid moiety, chemists can explore a vast chemical space to identify molecules with desired biological activities.

Integration into Functional Materials and Polymer Chemistry

The unique electronic and structural properties of the thiophene ring have long been exploited in the field of materials science, particularly in the development of organic electronics. The incorporation of the this compound unit into larger systems can impart desirable characteristics for various material applications.

Exploration of Thiophene Derivatives in Conductive Polymer Research

Thiophene-based polymers are at the forefront of conductive polymer research due to their excellent conductivity, stability, and processability. The polymerization of thiophene monomers can lead to conjugated systems with delocalized π-electrons, which are responsible for their electrical properties.

While the direct polymerization of this compound has not been extensively reported, the polymerization of other thiophene acetic acid derivatives has been successfully demonstrated. These studies provide a strong indication that the title compound could serve as a monomer or a co-monomer in the synthesis of novel conductive polymers. The cyclopropyl group could potentially influence the polymer's morphology and electronic properties, while the carboxylic acid group could be used for post-polymerization modification or to enhance solubility and processability.

Design of Chemical Linkers and Probes for Material Science Applications

The carboxylic acid functionality of this compound makes it a suitable candidate for use as a chemical linker or probe in material science. This group can be used to anchor the molecule to surfaces, nanoparticles, or other macromolecules through the formation of amide or ester bonds.

For example, such linkers can be employed to functionalize surfaces for specific binding events or to create hybrid materials with tailored properties. The thiophene unit can also serve as a signaling component in chemical probes, where changes in its photophysical properties upon binding to a target can be monitored.

Role in the Synthesis of Agrochemical Intermediates and Related Compounds

Thiophene derivatives have a proven track record in the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic core. encyclopedia.pubscbt.com The unique combination of the thiophene ring and the cyclopropyl moiety in this compound suggests its potential as a valuable intermediate in the synthesis of new agrochemicals. nih.gov

The development of efficient synthetic routes to cyclopropylthiophenes opens the door to creating a wide array of derivatives for biological screening. nih.gov The acetic acid side chain of the title compound can be readily converted into various functional groups commonly found in agrochemically active molecules, such as amides and esters. The introduction of the cyclopropyl group can also have a significant impact on the biological activity, metabolic stability, and selectivity of the final product. For instance, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown promising fungicidal activity. nih.govmdpi.com This highlights the potential of using thiophene-based scaffolds to develop new crop protection agents.

Exploration in Medicinal Chemistry as a Synthetic Handle for Research

The compound this compound has emerged as a molecule of interest in medicinal chemistry, primarily valued as a versatile synthetic handle. Its unique structural components—a thiophene ring, a cyclopropyl group, and a carboxylic acid moiety—provide multiple points for chemical modification, making it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. The thiophene core is a well-established bioisostere for a phenyl ring, often introduced to modulate pharmacokinetic and pharmacodynamic properties. nih.gov The addition of a sterically demanding and conformationally constrained cyclopropyl group can enhance binding affinity to biological targets and improve metabolic stability. nih.gov

Scaffold for Further Chemical Functionalization in Drug Discovery Initiatives

The architecture of this compound makes it an ideal scaffold for chemical functionalization in the pursuit of new drug candidates. A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The process of "scaffold hopping" involves replacing a central molecular core with a chemically different one while retaining similar biological activity, a strategy used to explore new chemical space and develop novel intellectual property. nih.govnih.gov

The this compound scaffold offers several avenues for modification:

The Carboxylic Acid Group: The acetic acid side chain is a key functional group for derivatization. It can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, through standard organic synthesis reactions. This allows for the exploration of interactions with different binding pockets in a biological target. For instance, the related compound, 2-(thiophen-2-yl)acetic acid, has been used to create amide derivatives with antimicrobial and antioxidant properties. nih.gov

The Thiophene Ring: The thiophene ring itself can be substituted at its available positions. Techniques like the Suzuki-Miyaura cross-coupling reaction can be employed to introduce a wide range of aryl or heteroaryl groups, significantly expanding the chemical diversity of the resulting molecules. nih.govnih.gov This approach was successfully used to develop inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an important target in inflammation and cancer, starting from a 2-(thiophen-2-yl)acetic acid platform. nih.gov

The table below illustrates potential functionalization strategies for the this compound scaffold, drawing parallels from similar reported thiophene derivatives.

| Scaffold Position | Modification Reaction | Potential New Functional Group | Example from Related Compounds | Reference |

| Carboxylic Acid | Amide Coupling | Amides | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | nih.gov |

| Thiophene Ring | Suzuki-Miyaura Coupling | Phenyl, Substituted Phenyl | 2-(4-phenylthiophen-2-yl)acetic acid | nih.gov |

| Carboxylic Acid | Esterification | Esters | Methyl 2-(thiophen-2-yl)acetate | mdpi.com |

Development as a Chemical Tool Compound for Investigating Biological Macromolecule Interactions

Beyond its role as a scaffold for drug discovery, this compound and its derivatives have potential as chemical tool compounds. Chemical tools are molecules designed to probe biological systems and understand the function of macromolecules like proteins and enzymes. The development of such tools often involves the synthesis of derivatives that can interact with, and report on, their biological targets.

The inherent reactivity of the carboxylic acid group allows for the attachment of reporter groups, such as fluorescent tags or biotin, which can be used to visualize and track the molecule's interaction with its target within a cell or in vitro. Furthermore, the core scaffold can be modified to create selective inhibitors for specific enzymes or receptors. For example, derivatives of the related 2-(thiophen-2-yl)acetic acid have been investigated as inhibitors of mPGES-1. nih.gov By systematically modifying the structure of this compound, researchers can develop potent and selective probes to study the role of specific biological pathways in health and disease.

The table below outlines the potential applications of this compound as a chemical tool.

| Application as a Chemical Tool | Required Modification | Purpose of Investigation | Example from Related Compounds | Reference |

| Target Identification and Validation | Attachment of a photo-affinity label | To covalently link to the biological target for identification | Not available in search results | |

| Enzyme Inhibition Studies | Synthesis of derivatives with varying substituents | To understand structure-activity relationships for enzyme inhibition | Development of mPGES-1 inhibitors from 2-(thiophen-2-yl)acetic acid | nih.gov |

| Probing Binding Site Interactions | Introduction of spectroscopic probes (e.g., fluorine atoms) | To study binding modes using techniques like NMR spectroscopy | Not available in search results |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.